molecular formula C13H8BrNO3 B12637804 (2-Bromophenyl)(3-nitrophenyl)methanone CAS No. 920002-72-8

(2-Bromophenyl)(3-nitrophenyl)methanone

Cat. No.: B12637804
CAS No.: 920002-72-8
M. Wt: 306.11 g/mol
InChI Key: JRFYACOKUSXXLA-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(3-nitrophenyl)methanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom on the phenyl ring and a nitro group on another phenyl ring, both attached to a central methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromophenyl)(3-nitrophenyl)methanone typically involves the reaction of 2-bromobenzoyl chloride with 3-nitrobenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-Bromophenyl)(3-nitrophenyl)methanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Amines, thiols, bases like sodium hydroxide

    Oxidation: Potassium permanganate, chromium trioxide

Major Products Formed

    Reduction: (2-Aminophenyl)(3-nitrophenyl)methanone

    Substitution: (2-Substituted phenyl)(3-nitrophenyl)methanone

    Oxidation: Corresponding carboxylic acids

Scientific Research Applications

(2-Bromophenyl)(3-nitrophenyl)methanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromophenyl)(3-nitrophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromophenyl)(morpholino)methanone
  • (4-Bromophenyl)phenylmethanone
  • 4,4’-Dibromobenzophenone

Uniqueness

(2-Bromophenyl)(3-nitrophenyl)methanone is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of pharmaceuticals.

Properties

CAS No.

920002-72-8

Molecular Formula

C13H8BrNO3

Molecular Weight

306.11 g/mol

IUPAC Name

(2-bromophenyl)-(3-nitrophenyl)methanone

InChI

InChI=1S/C13H8BrNO3/c14-12-7-2-1-6-11(12)13(16)9-4-3-5-10(8-9)15(17)18/h1-8H

InChI Key

JRFYACOKUSXXLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-])Br

Origin of Product

United States

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